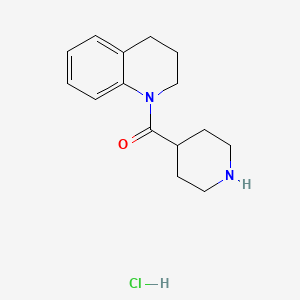

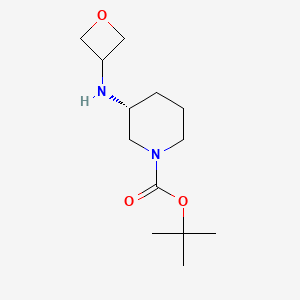

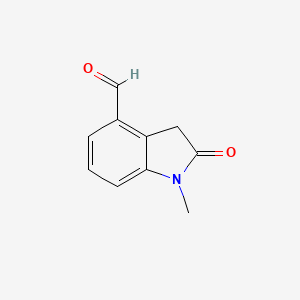

3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride

Descripción general

Descripción

3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride, or DHQP, is an organic compound that is widely used in organic chemistry and pharmaceutical research. DHQP is a versatile compound that has a variety of applications in both laboratory and industrial settings. It is a synthetic derivative of quinoline, a naturally-occurring heterocyclic compound found in plants, fungi, and bacteria. The hydrochloride form of DHQP is a white, crystalline solid that is soluble in water and alcohol.

Aplicaciones Científicas De Investigación

Pharmacological Profile

- JNJ16259685 Pharmacological Profile : A study examined the pharmacological profile of JNJ16259685, a compound related to 3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride. JNJ16259685 non-competitively inhibited glutamate-induced Ca2+ mobilization in metabotropic glutamate (mGlu) 1a receptors. It showed selectivity for mGlu1 receptors and did not bind to other neurotransmitter receptors, ion channels, or transporters (Lavreysen et al., 2004).

Chemical Synthesis

- Synthesis of Related Compounds : Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, a compound structurally related to 3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride, was conducted using piperidine-4-carboxylic acid and ethyl carbonochloridate (Zheng, 2010).

Neuropharmacology

- Effect on Aggression in Mice : A study investigated the effects of a selective mGlu1 receptor antagonist, JNJ16259685, on aggression in mice. The compound significantly reduced offensive behaviors in male mice, suggesting a role for mGlu1 receptors in aggression regulation (Navarro et al., 2008).

Cytotoxicity Studies

- Cytotoxicity of Related Compounds : A series of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones were synthesized and evaluated for cytotoxicity in human leukocytes. Compounds with aromatic groups at the 2-position of the quinoline and a methyl moiety at the 3-position of the pyrazole showed significant cytotoxicity at high concentrations (Bonacorso et al., 2016).

Selective Estrogen Receptor Modulators

- SERM Properties : Research on raloxifene, which has structural similarities to 3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride, revealed its role as a selective estrogen receptor modulator (SERM) with potent estrogen antagonist properties in breast and uterus tissues (Palkowitz et al., 1997).

Propiedades

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl(piperidin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O.ClH/c18-15(13-7-9-16-10-8-13)17-11-3-5-12-4-1-2-6-14(12)17;/h1-2,4,6,13,16H,3,5,7-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAXSHSRAUZKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395942.png)

![Imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1395944.png)

![3-Ethyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B1395954.png)

![4-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1395955.png)

![7-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1395961.png)